N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide
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Overview
Description
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a propoxyphenyl group, and a methoxybenzohydrazide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the pyrrolidine derivative with 4-methoxybenzohydrazide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide
- N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(4-sulfamoylbenzyl)propanamide
- ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate
Uniqueness
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxybenzohydrazide moiety, in particular, may offer distinct interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C21H23N3O5/c1-3-12-29-17-10-6-15(7-11-17)24-19(25)13-18(21(24)27)22-23-20(26)14-4-8-16(28-2)9-5-14/h4-11,18,22H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
NTCUUPIUKUDJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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